tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate
Description
Chemical Structure:
tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is a carbamate derivative featuring a cyclopentane ring with vicinal dihydroxy groups at positions 3 and 4, protected by a tert-butoxycarbonyl (Boc) group.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3,4-dihydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-6-4-7(12)8(13)5-6/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6?,7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKPLRJCZUQNRI-IEESLHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853339-29-3, 1854105-57-9 | |
| Record name | rac-tert-butyl N-[(1R,3R,4S)-3,4-dihydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1S,3R,4S)-3,4-dihydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with a suitable amine under mild conditions . The reaction typically involves the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
tert-Butyl N-[3,4-dihydroxycyclopentyl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further chemical reactions . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₉NO₄
- Molecular Weight : 217.27 g/mol
- CAS Number : Referenced under categories EN300-349262 and EN300-378250 .
- Chirality: The compound is chiral, with stereochemical configurations such as (1S,3R,4S) or (3R,4S) noted in related derivatives .
- Purity : Typically ≥95% in commercial samples .
This compound is widely used in pharmaceutical synthesis as a chiral building block, leveraging its hydroxyl groups for further functionalization .
Comparison with Similar Compounds
Hydroxycyclopentyl Carbamate Derivatives
Compounds with hydroxycyclopentyl backbones and Boc protection exhibit variations in hydroxyl group positioning and stereochemistry, leading to distinct physicochemical and biological properties.
Key Observations :
Oxo-Cycloalkyl Carbamate Derivatives
Replacement of hydroxyl groups with ketone functionalities alters electronic properties and reactivity.
Key Observations :
Functionalized Carbamates with Diverse Substituents
Variations in the carbamate backbone or additional functional groups expand utility in drug discovery.
Biological Activity
Tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a carbamate functional group, which is known for its stability and reactivity. The presence of hydroxyl groups on the cyclopentane ring enhances its potential interactions with biological targets. The general structure can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that carbamate derivatives exhibit significant anti-inflammatory properties. A study comparing various carbamate compounds found that certain derivatives showed promising inhibition rates against inflammation models. For instance, compounds synthesized with similar structures to this compound displayed inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .
| Compound | Inhibition Percentage (%) |
|---|---|
| 4a | 54.239 |
| 4i | 39.021 |
2. Neuroprotective Effects
This compound's structural attributes suggest potential neuroprotective effects. In vitro studies have shown that similar compounds can inhibit amyloid beta aggregation and protect astrocytes from neurotoxic insults induced by amyloid peptides. For example, a related compound demonstrated an 85% inhibition of amyloid aggregation at a concentration of 100 µM .
3. Antimicrobial Activity
The carbamate group has also been linked to antimicrobial properties. Compounds featuring similar structures have shown activity against various bacterial strains, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could possess similar antimicrobial efficacy.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using a rat model, the anti-inflammatory effects of this compound were evaluated against standard anti-inflammatory drugs like indomethacin. The results indicated that the compound exhibited comparable efficacy in reducing paw edema within a time frame of 9 to 12 hours post-administration.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In another study focusing on Alzheimer's disease models, compounds structurally related to this compound were tested for their ability to inhibit β-secretase and acetylcholinesterase activities. The results showed significant inhibition rates (IC50 = 15.4 nM for β-secretase), indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves carbamate protection of a cyclopentane diol precursor. A common approach is to react 3,4-dihydroxycyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF). Reaction efficiency can be monitored via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of the amine starting material. For quantitative analysis, GC/MS or LC-MS is recommended to confirm product formation and detect intermediates .
Q. How can the purity of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate be assessed using chromatographic techniques?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is effective for purity assessment. Gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar impurities. Alternatively, GC/MS with a low-polarity column (e.g., DB-5) can detect volatile byproducts. For diastereomeric purity, chiral columns or NMR analysis of Mosher esters may be required .
Q. What spectroscopic methods are most effective for characterizing the structure of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate?
- Methodological Answer :
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and cyclopentyl protons (δ 3.5–4.5 ppm for hydroxyls).
- IR : Strong absorption at ~1680–1720 cm (C=O stretch) and 3400–3500 cm (OH/NH).
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion ([M+H]) and Boc fragmentation (loss of 100 Da).
- X-ray Crystallography : For absolute configuration, single-crystal X-ray diffraction using SHELXL or SIR97 is recommended .
Advanced Research Questions
Q. How can the stereochemistry of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate be resolved using X-ray crystallography, and what software tools are recommended?
- Methodological Answer : Single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed using Cu-Kα radiation. SHELXL or SIR97 refines the structure, with ORTEP-3 visualizing the stereochemistry. For challenging cases, anomalous dispersion (e.g., SAD/MAD phasing with SHELXC/D/E) resolves ambiguities. The cis or trans diol configuration is determined by O–H···O hydrogen-bonding patterns in the crystal lattice .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic data for derivatives of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. Crystallography : Compare coupling constants (NMR) with dihedral angles (X-ray). Discrepancies may indicate conformational flexibility in solution.
- IR/Raman : Hydrogen-bonding modes in crystals (e.g., broad OH stretches) may differ from solution due to solvent interactions.
- DFT Calculations : Optimize the structure computationally (e.g., Gaussian) and compare simulated spectra with experimental data .
Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate in solution?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS to study hydroxyl group rotation and Boc protection stability.
- DFT : Calculate energy barriers for chair-boat transitions in the cyclopentane ring (B3LYP/6-31G* level).
- QM/MM : Hybrid methods model solvation effects on hydrogen-bonding networks .
Q. What are the best practices for optimizing reaction conditions to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization of the cyclopentyl diol.
- Catalyst Selection : Use enantioselective catalysts (e.g., chiral Brønsted acids) for kinetic resolution.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the desired diastereomer. Monitor via chiral HPLC .
Q. How can solid-state NMR be utilized to study the hydrogen-bonding network in tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate crystals?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
